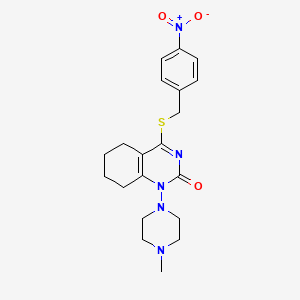
1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C20H25N5O3S and its molecular weight is 415.51. The purity is usually 95%.
BenchChem offers high-quality 1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant and Enzyme Inhibition Applications
One area of research involves the synthesis and evaluation of benzimidazole derivatives containing piperazine or morpholine skeletons for their potential as glucosidase inhibitors and antioxidants. These compounds, synthesized through a one-pot nitro reductive cyclization reaction, have shown significant in vitro antioxidant activities, as well as α-glucosidase inhibitory potential, surpassing the standard acarbose in some cases. This suggests their potential utility in managing conditions related to oxidative stress and glucose metabolism disorders (Özil, Baltaş, & Parlak, 2018).
Antibacterial and Pharmacological Properties
Another study focuses on the synthesis and testing of temafloxacin hydrochloride enantiomers for their antibacterial activities. Although both enantiomers showed similar pharmacological profiles, minor differences in in vivo antibacterial activities were observed, underlining the compound's potential as a broad-spectrum antimicrobial agent (Chu et al., 1991).
Anticancer Activity
Research into 1-(4-methylpiperazin-1-yl)isoquinolines with different heteroaromatic substituents at the C-3 position demonstrated that specific substituents significantly impact anticancer activity. This indicates the potential for developing new anticancer drugs by modifying the heterocyclic substituents of these compounds (Konovalenko et al., 2022).
Synthesis of Amides in Antileukemic Research
The synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment has implications for antileukemic research, particularly in the synthesis of imatinib, a key antileukemic agent. These compounds demonstrate the importance of precise molecular modifications for therapeutic applications (Koroleva et al., 2011).
Development of Carbapenems
The synthesis of new C-3 modified carbapenems, incorporating 4-methylpiperazin-1-yl and other substituents, highlights the ongoing search for more effective antibacterial agents. These compounds were tested against various microorganisms, demonstrating potent antibacterial activity that exceeds known drugs like Meropenem and Cilapenem (Valiullina et al., 2019).
properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-4-[(4-nitrophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-22-10-12-23(13-11-22)24-18-5-3-2-4-17(18)19(21-20(24)26)29-14-15-6-8-16(9-7-15)25(27)28/h6-9H,2-5,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFVPTBCMUIMDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

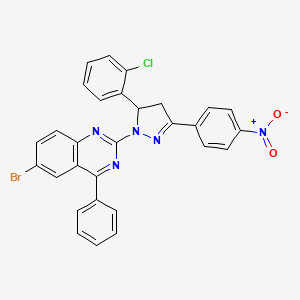

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] propanoate](/img/structure/B2476149.png)
![4-(bromomethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole](/img/structure/B2476150.png)
![Ethyl 8-azaspiro[4.5]decane-4-carboxylate](/img/structure/B2476155.png)
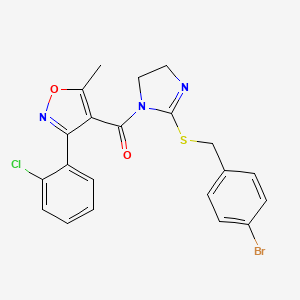
![2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(cyclohexylmethyl)acetamide](/img/structure/B2476157.png)
![2-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2476158.png)
![N-(2-bromophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2476159.png)

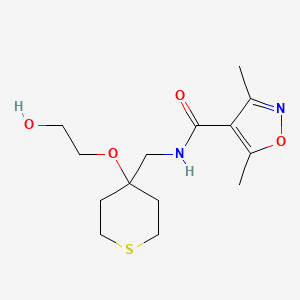
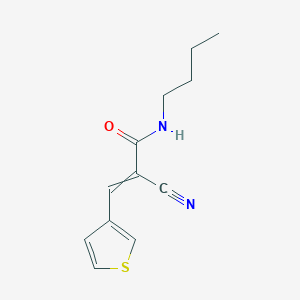
![7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2476165.png)
![Methyl 4-[7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2476167.png)